molecular formula C9H8BrF B6316257 4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene CAS No. 1546183-14-5

4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene

Cat. No.: B6316257
CAS No.: 1546183-14-5
M. Wt: 215.06 g/mol
InChI Key: ZVAHESWMCLELNS-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a fluorine atom at the 1-position, and a prop-2-en-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-fluoro-2-(prop-2-EN-1-YL)benzene using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum tribromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzene derivatives.

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alkanes.

Scientific Research Applications

4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development and medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-(prop-2-EN-1-YL)benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-bromo-1-fluoro-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAHESWMCLELNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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